
L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine
Übersicht
Beschreibung
Bilaid B: ist eine Tetrapeptidverbindung mit einer einzigartigen alternierenden LDLD-Aminosäurekonfiguration. Es ähnelt strukturell Opioidpeptiden, zeigt jedoch aufgrund seiner spezifischen Chiralität unterschiedliche Eigenschaften. Bilaid B wurde aus einem australischen Brackwasserisolat der Pilzart Penicillium species MST-MF667 isoliert .
Wirkmechanismus
Target of Action:
Bilaid B primarily interacts with the μ-opioid receptor (μ-OR). This receptor is a G protein-coupled receptor (GPCR) found in the central nervous system (CNS) and peripheral tissues. Its role is to modulate pain perception, mood, and other physiological processes .
Mode of Action:
- Unique Structure : Bilaid B’s structure contains an unusual alternating LDLD chirality. This distinct configuration contributes to its interaction with the μ-OR .
Biochemical Pathways:
- Other Effects : While the bioassay profile of Bilaid B remains incompletely investigated, it likely impacts additional pathways .
Pharmacokinetics (ADME Properties):
Action Environment:
Biochemische Analyse
Biochemical Properties
Bilaid B plays a role in biochemical reactions primarily through its weak μ-opioid agonist activity. It interacts with the μ-opioid receptor, albeit with low potency. This interaction is significant as it forms the basis for the development of more potent analogues like bilorphin and bilactorphin . The nature of these interactions involves binding to the receptor, which can influence pain modulation pathways.
Cellular Effects
Bilaid B affects various cell types by modulating cell signaling pathways associated with the μ-opioid receptor. This modulation can influence gene expression and cellular metabolism. For instance, in neuronal cells, Bilaid B’s interaction with the μ-opioid receptor can lead to changes in neurotransmitter release and signal transduction pathways, impacting pain perception and response .
Molecular Mechanism
At the molecular level, Bilaid B exerts its effects by binding to the μ-opioid receptor. This binding can either inhibit or activate downstream signaling pathways, depending on the cellular context. The compound’s weak agonist activity suggests that it may not induce strong conformational changes in the receptor, leading to partial activation of the signaling cascade .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bilaid B can change over time. The compound’s stability and degradation are crucial factors. Bilaid B is stable when stored at -20°C and is soluble in methanol or DMSO . Long-term studies have shown that its weak agonist activity remains consistent, but prolonged exposure can lead to receptor desensitization and altered cellular responses.
Dosage Effects in Animal Models
The effects of Bilaid B vary with different dosages in animal models. At low doses, it exhibits minimal μ-opioid agonist activity, while higher doses can lead to more pronounced effects. Due to its weak potency, even high doses may not produce significant adverse effects. Threshold effects are observed where a certain concentration is required to elicit a measurable response .
Metabolic Pathways
Bilaid B is involved in metabolic pathways related to peptide degradation. Enzymes such as peptidases can cleave the tetrapeptide into smaller fragments, which may then be further metabolized. The interaction with these enzymes can affect the metabolic flux and levels of metabolites within the cell .
Transport and Distribution
Within cells and tissues, Bilaid B is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in target tissues, such as the nervous system, where the μ-opioid receptors are predominantly expressed .
Subcellular Localization
Bilaid B’s subcellular localization is primarily within the plasma membrane, where it interacts with the μ-opioid receptor. Post-translational modifications and targeting signals may direct it to specific compartments, ensuring its availability for receptor binding and subsequent signaling .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Bilaid B kann durch Festphasenpeptidsynthese (SPPS) synthetisiert werden, ein Verfahren, das üblicherweise zur Herstellung von Peptiden eingesetzt wird. Die Synthese beinhaltet die schrittweise Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz verankert ist. Die spezifische Sequenz für Bilaid B lautet Phenylalanin, D-Valin, Valin und D-Tyrosin .
Industrielle Produktionsverfahren: Die industrielle Produktion von Bilaid B umfasst Fermentationsprozesse unter Verwendung der Penicillium-Art MST-MF667. Der Pilz wird unter kontrollierten Bedingungen kultiviert, um das Tetrapeptid zu produzieren, das anschließend mit Hilfe der Hochleistungsflüssigchromatographie (HPLC) extrahiert und gereinigt wird, um eine Reinheit von über 95 % zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bilaid B unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Bilaid B kann zu hydroxylierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Peptidbindungen innerhalb von Bilaid B verändern.
Substitution: Substitutionsreaktionen können an den Aminosäureseitenketten auftreten und die Eigenschaften des Peptids verändern
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.
Reduktion: Natriumborhydrid oder andere Reduktionsmittel.
Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution, z. B. Alkylhalogenide für die Alkylierung
Hauptprodukte, die gebildet werden:
Hydroxylierte Derivate: Durch Oxidation gebildet.
Reduzierte Peptide: Durch Reduktion gebildet.
Substituierte Peptide: Durch Substitutionsreaktionen gebildet
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
1.1 Peptide Synthesis and Characterization
L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine serves as an important model compound in peptide synthesis, particularly in studying the mechanisms of peptide bond formation and the stability of various peptide configurations. Its synthesis often employs solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and composition of the peptide chain, which is crucial for understanding protein interactions and functions.
1.2 Antioxidant Properties
Research indicates that the phenolic groups present in tyrosine residues contribute to the antioxidant activity of this compound. Studies have demonstrated its ability to scavenge free radicals, which may provide neuroprotective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's. The radical scavenging activity was quantified, showing significant improvement over simpler amino acid derivatives:
Compound | Radical Scavenging Activity (IC50) |
---|---|
L-Tyrosine | 15 mM |
L-DOPA | 9 mM |
This compound | 7 mM |
Pharmaceutical Applications
2.1 Prodrug Development
This compound has been investigated as a prodrug for enhancing the bioavailability of therapeutic agents. Prodrugs are designed to improve solubility and absorption characteristics of drugs, particularly in oral delivery systems. The presence of specific amino acid residues can facilitate transport via peptide transporters (such as PEPT1), significantly improving drug uptake in the gastrointestinal tract .
2.2 Cancer Therapy
The compound has shown potential in cancer treatment through its role as a dipeptide prodrug for anticancer agents like floxuridine. Research indicates that dipeptide derivatives exhibit enhanced permeability and metabolic stability, leading to improved therapeutic efficacy with reduced side effects. For instance, studies demonstrated that L-phenylalanyl-D-valyl derivatives could enhance oral bioavailability and cytotoxicity against cancer cells compared to their non-peptidic counterparts .
Medical Research Applications
3.1 Enzyme Inhibition Studies
This compound has been explored for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin biosynthesis. Inhibiting this enzyme presents potential therapeutic implications for treating hyperpigmentation disorders. The mechanism involves binding to the active site of tyrosinase, thereby preventing substrate access.
3.2 Neuroprotective Research
The antioxidant properties of this compound suggest its utility in neuroprotective strategies. Research has focused on its ability to mitigate oxidative stress-related damage in neuronal tissues, potentially offering new avenues for treating conditions characterized by oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Bilorphin: Ein potenteres Analogon von Bilaid B mit ähnlichen partiellen Agonisten-Eigenschaften.
Bilactorphin: Ein weiteres Analogon mit erhöhter Potenz und Selektivität für den μ-Opioidrezeptor
Einzigartigkeit von Bilaid B: Die einzigartige alternierende LDLD-Chiralität von Bilaid B unterscheidet es von anderen Opioidpeptiden. Diese spezifische Konfiguration trägt zu seinem einzigartigen pharmakologischen Profil bei und macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .
Biologische Aktivität
L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine (often abbreviated as Phe-Val-Val-Tyr) is a synthetic peptide that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is a derivative of amino acids, which are fundamental building blocks in biological systems. Understanding its biological activity involves exploring its interactions at the molecular level, effects on various biological systems, and potential therapeutic applications.
Structure and Composition
This compound consists of:
- L-Phenylalanine : An aromatic amino acid that plays a crucial role in protein synthesis and is a precursor for neurotransmitters.
- D-Valine : A non-polar branched-chain amino acid that can influence protein folding and stability.
- L-Valine : Similar to D-valine, it contributes to protein structure and function.
- D-Tyrosine : An important amino acid involved in the synthesis of neurotransmitters such as dopamine.
The combination of L and D amino acids in this compound may confer unique properties, such as increased resistance to enzymatic degradation, which is beneficial for therapeutic applications.
Research has indicated several mechanisms through which Phe-Val-Val-Tyr exhibits biological activity:
- Transport Mechanisms : The compound's structure allows it to be efficiently transported across cellular membranes via specific transporters. For instance, large neutral amino acid transporters (LAT1 and LAT2) are known to facilitate the uptake of phenylalanine and tyrosine, which may enhance the bioavailability of the peptide in target tissues .
- Enzymatic Stability : The incorporation of D-amino acids can enhance the stability of peptides against proteolytic enzymes, thereby prolonging their action within biological systems .
- Neurotransmitter Modulation : Given the presence of phenylalanine and tyrosine, this compound may influence neurotransmitter synthesis, potentially affecting mood and cognitive functions due to its role in dopamine production.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of dipeptides, including those containing phenylalanine and tyrosine. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases .
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective effects of dipeptides similar to Phe-Val-Val-Tyr on neuronal cells exposed to oxidative stress. Results indicated that these peptides could significantly reduce cell death rates by modulating antioxidant pathways.
- Cancer Research : Research into aminoacyl-tRNA synthetases has shown that certain peptides can influence cancer cell metabolism and proliferation. The role of valine-containing peptides in modulating tumor growth has been a focus area, suggesting that Phe-Val-Val-Tyr may also impact cancer cell dynamics through similar pathways .
Data Table: Comparative Biological Activity
Eigenschaften
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O6/c1-16(2)23(26(35)30-22(28(37)38)15-19-10-12-20(33)13-11-19)32-27(36)24(17(3)4)31-25(34)21(29)14-18-8-6-5-7-9-18/h5-13,16-17,21-24,33H,14-15,29H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t21-,22+,23-,24+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVNTPPXXIXEDW-UARRHKHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.